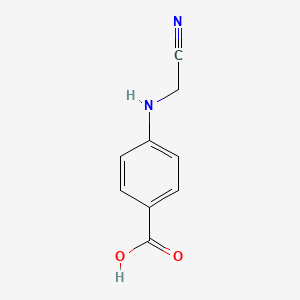

4-(Cyanomethylamino)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Cyanomethylamino)benzoic acid is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 .

Molecular Structure Analysis

The InChI code for 4-(Cyanomethylamino)benzoic acid is 1S/C9H8N2O2/c10-5-6-11-8-3-1-7(2-4-8)9(12)13/h1-4,11H,6H2,(H,12,13) and the InChI key is BYJDWVPJZIZFCW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-(Cyanomethylamino)benzoic acid is stored at room temperature . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Dye-Sensitized Solar Cells

4-(Cyanomethylamino)benzoic acid has been explored as an effective acceptor group in the design of donor-acceptor organic dyes for dye-sensitized solar cells (DSSCs). Specifically, it was compared to the commonly used cyanoacrylic acid acceptor group in structurally equivalent sensitizers. The dyes based on 4-(Cyanomethylamino)benzoic acid demonstrated significantly improved photovoltaic performance, showcasing an increase in electron lifetime and enhanced device performance, with a power conversion efficiency of 6.37% (Gupta et al., 2015).

Synthesis of Organic Compounds

The compound has been involved in the synthesis of novel series of α-ketoamide derivatives. Utilizing a reagent, OxymaPure, combined with DIC, 4-(Cyanomethylamino)benzoic acid played a role in the synthesis process of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, showcasing superiority in terms of purity and yield when compared to other approaches (El‐Faham et al., 2013).

Solution Thermodynamic Analysis

The compound has been a subject in the field of solution thermodynamics. A study investigated the solid–liquid equilibrium solubility of p-(Aminomethyl) benzoic acid (PAMBA), closely related to 4-(Cyanomethylamino)benzoic acid, in various binary solvents across different temperatures. This research is pivotal for understanding the compound's role in the synthesis of significant organic compounds like tranexamic acid and cyclohexadiene (Shang et al., 2018).

Heterocyclic Compound Synthesis

4-(Cyanomethylamino)benzoic acid has been a key intermediate in synthesizing a range of heterocyclic compounds, including thiazole, pyrazole, oxazole, and others. This showcases the compound's versatility and importance in synthetic organic chemistry (Fadda et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

4-(cyanomethylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-5-6-11-8-3-1-7(2-4-8)9(12)13/h1-4,11H,6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJDWVPJZIZFCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284188 |

Source

|

| Record name | 4-(cyanomethylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyanomethylamino)benzoic acid | |

CAS RN |

6275-82-7 |

Source

|

| Record name | NSC36168 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(cyanomethylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346289.png)

![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346290.png)

![trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1346293.png)